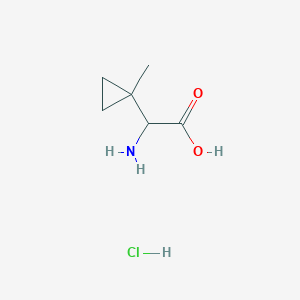

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It is a derivative of acetic acid, featuring an amino group and a methylcyclopropyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride typically involves the reaction of 1-methylcyclopropylamine with glyoxylic acid, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and consistency of the production process .

化学反应分析

Types of Reactions

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amino acids.

科学研究应用

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical products.

作用机制

The mechanism of action of 2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .

相似化合物的比较

Similar Compounds

- 2-Amino-2-(1-methylcyclopropyl)propanoic acid

- 2-Amino-2-(1-methylcyclopropyl)butanoic acid

- 2-Amino-2-(1-methylcyclopropyl)pentanoic acid

Uniqueness

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of a methylcyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

生物活性

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride, with the chemical formula C6H12ClNO2, is an amino acid derivative recognized for its antibiotic properties. This compound is produced by the bacterium Micromonospora miyakonensis and has been investigated for its potential applications in combating bacterial infections. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 165.62 g/mol

- CAS Number : 938058-08-3

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with bacterial cell structures. The compound exhibits antibiotic properties by:

- Inhibiting Cell Wall Synthesis : Similar to other antibiotics, it may interfere with the synthesis of bacterial cell walls, leading to cell lysis.

- Disrupting Membrane Integrity : The compound can affect the integrity of bacterial membranes, causing leakage of cellular contents and eventual cell death.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

| Activity Type | Description |

|---|---|

| Antibiotic Effect | Exhibits significant antimicrobial activity against various bacterial strains. |

| Synergistic Effects | Enhances the efficacy of other antibiotics when used in combination. |

| Microbial Growth Inhibition | Effective in inhibiting the growth of resistant bacterial strains. |

Case Studies

- Antimicrobial Efficacy :

-

Synergistic Interactions :

- Research indicated that combining this compound with standard antibiotics like penicillin resulted in enhanced antibacterial effects, particularly against resistant strains . This suggests potential for developing combination therapies.

-

Mechanistic Studies :

- Investigations into the mechanism revealed that the compound may induce apoptosis in bacteria by disrupting mitochondrial functions, similar to its effects observed in eukaryotic cells .

Toxicological Profile

While studies primarily focus on the therapeutic benefits, it is essential to consider the toxicological aspects:

- Dosage Effects : Animal model studies indicate that low doses exhibit minimal toxicity, while higher doses can lead to adverse effects such as liver and kidney toxicity .

- Metabolism : The compound is metabolized in the liver, undergoing oxidation and conjugation reactions which may influence its safety profile .

属性

IUPAC Name |

2-amino-2-(1-methylcyclopropyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(2-3-6)4(7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQHSQUJNCJSCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938058-08-3 |

Source

|

| Record name | 2-(1-Methylcyclopropyl)glycine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938058083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-METHYLCYCLOPROPYL)GLYCINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4YR113U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。